molecular formula C4H3F2NO B13452731 2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile CAS No. 2913267-26-0

2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile

Cat. No.: B13452731
CAS No.: 2913267-26-0
M. Wt: 119.07 g/mol
InChI Key: OLBIFLVJORKUAW-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile is a fluorinated organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a nitrile group attached to a cyclopropane ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by the introduction of fluorine atoms. One common method involves the reaction of difluorocarbene with cyclopropane derivatives. Difluorocarbene can be generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate or BrCF2CO2Li/Na under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace fluorine atoms.

Major Products

    Oxidation: Formation of difluorocyclopropanone derivatives.

    Reduction: Formation of difluorocyclopropylamines.

    Substitution: Formation of substituted difluorocyclopropanes with various functional groups.

Scientific Research Applications

2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The fluorine atoms can influence the electronic distribution within the molecule, enhancing its binding affinity to specific enzymes or receptors. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrile groups on the cyclopropane ring, along with the fluorine atoms, makes it a versatile compound for various applications.

Properties

CAS No.

2913267-26-0

Molecular Formula

C4H3F2NO

Molecular Weight

119.07 g/mol

IUPAC Name

2,2-difluoro-1-hydroxycyclopropane-1-carbonitrile

InChI

InChI=1S/C4H3F2NO/c5-4(6)1-3(4,8)2-7/h8H,1H2

InChI Key

OLBIFLVJORKUAW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(C#N)O

Origin of Product

United States

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